molecular formula C8H7BrO3S B2607585 Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate CAS No. 704200-66-8

Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate

Cat. No. B2607585
CAS RN: 704200-66-8
M. Wt: 263.11
InChI Key: TXOCYFXCASYKQH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromothiophen-3-yl)-2,2-difluoroacetate is a chemical compound with the CAS Number: 1537724-16-5. It has a molecular weight of 285.11 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(4-bromothiophen-3-yl)-2,2-difluoroacetate is C8H7BrF2O2S . The InChI Code is 1S/C8H7BrF2O2S/c1-2-13-7(12)8(10,11)5-3-14-4-6(5)9/h3-4H,2H2,1H3 .

Scientific Research Applications

Organic Synthesis

In organic chemistry, Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate is a valuable intermediate for the synthesis of complex molecules. It can be utilized in cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds and thus creating diverse molecular architectures. This compound’s bromine atom makes it a good candidate for palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, which are pivotal in pharmaceutical and agrochemical industries .

Medicinal Chemistry

The compound finds its use in medicinal chemistry for the synthesis of various pharmacologically active molecules. Its core structure, containing a thiophene ring, is common in drugs that exhibit anti-inflammatory, antidiabetic, and antifungal activities. The ethyl ester group in the compound can be hydrolyzed to yield carboxylic acids, which are key functional groups in drug design and can enhance the molecule’s interaction with biological targets .

Materials Science

Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate can be employed in the development of new materials. Thiophene derivatives are known for their conductive properties, making them suitable for use in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom provides a site for further functionalization, potentially leading to materials with improved electronic properties .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis. Its unique structure allows it to be easily identified and quantified, which is essential for the quality control of chemical products. Additionally, it can serve as a precursor for the synthesis of more complex compounds used in analytical methods .

Environmental Science

The study of thiophene derivatives like Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate is significant in environmental science. These compounds can be analyzed for their environmental impact, particularly their biodegradability and potential toxicity. Understanding their behavior in the environment is crucial for assessing the risks associated with their use and disposal .

Biochemistry

In biochemistry, the compound’s reactivity due to the presence of the bromine atom can be harnessed to study protein interactions. It can act as a building block for synthesizing probes or markers used in biochemical assays to track biological processes or binding events. This can provide insights into the function of biomolecules and the mechanism of diseases .

Safety and Hazards

The safety information available indicates that Ethyl 2-(4-bromothiophen-3-yl)-2,2-difluoroacetate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

properties

IUPAC Name

ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3S/c1-2-12-8(11)7(10)5-3-13-4-6(5)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOCYFXCASYKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CSC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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